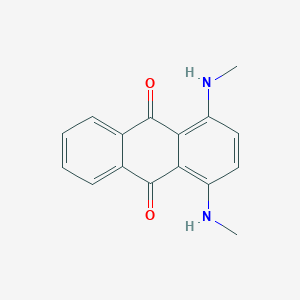
1,4-Bis(methylamino)anthrachinon
Übersicht
Beschreibung
1,4-Bis(methylamino)anthraquinone is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4-Bis(methylamino)anthraquinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86161. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,4-Bis(methylamino)anthraquinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(methylamino)anthraquinone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antikrebstherapeutika
Anthrachinone, einschließlich Derivaten wie „1,4-Bis(methylamino)anthrachinon“, wurden auf ihr Potenzial als Antikrebsmittel untersucht. Systematische Verbesserungen wurden vorgenommen, um diese Verbindungen zu effektiven Krebstherapeutika zu entwickeln .
Färben und Textil Anwendungen
Anthrachinonderivate sind dafür bekannt, mit tiefen eutektischen Lösungsmitteln (DESs) zu interagieren und werden zum Färben von Polyestertextilien verwendet. Die Stärke der Wechselwirkung zwischen den Textilfasern und Anthrachinonfarbstoffen bestimmt die Wirksamkeit des Färbeprozesses .
Chemische Produktbeschreibung
„this compound“ ist im Handel erhältlich und wird aufgrund seiner spezifischen Eigenschaften als Anthrachinonderivat in verschiedenen chemischen Anwendungen eingesetzt. Es ist oft in chemischen Katalogen für Forschungs- und Entwicklungszwecke enthalten .
Entwicklung nachhaltiger Materialien
Die Forschung an Anthrachinonderivaten erstreckt sich auch auf ihre Verwendung als nachhaltige Materialien. Die Molekülstruktur, einschließlich Aminosubstituenten, spielt eine entscheidende Rolle bei der Bestimmung ihrer Eignung für verschiedene nachhaltige Anwendungen .
Molekularstudien
Das Molekulargewicht, die Struktur und der IUPAC-Standard-InChI von „this compound“ sind für seine Identifizierung und Untersuchung in verschiedenen wissenschaftlichen Forschungsbereichen, einschließlich Chemie und Materialwissenschaften, unerlässlich .
Analyse der photophysikalischen Eigenschaften
Die photophysikalischen Eigenschaften von Anthrachinonderivaten sind in Bereichen wie der photodynamischen Therapie und der Photochemie von Bedeutung. Studien konzentrieren sich oft darauf, wie Substituenten wie Methylaminogruppen diese Eigenschaften beeinflussen .
Wirkmechanismus
Target of Action
1,4-Bis(methylamino)anthraquinone, also known as Disperse Blue 78, is a type of anthraquinone dye Molecular docking studies suggest that it may act as an inhibitor of protein kinase ck2 , a protein involved in cell cycle control, DNA repair, and circadian rhythm regulation .
Mode of Action
Based on its structural similarity to other anthraquinone dyes, it is likely that it interacts with its targets through intercalation or groove binding, common modes of action for planar, aromatic molecules like anthraquinones .
Biochemical Pathways
If it indeed inhibits protein kinase ck2, it could potentially impact a wide range of cellular processes, given the broad substrate specificity of this enzyme .
Pharmacokinetics
Anthraquinones, in general, are known for their poor water solubility, which can limit their bioavailability .
Result of Action
Anthraquinones are often associated with a range of biological activities, including antimicrobial, antiviral, and anticancer effects .
Action Environment
The action, efficacy, and stability of 1,4-Bis(methylamino)anthraquinone can be influenced by various environmental factors. For instance, its solubility can be enhanced in certain organic solvents, which could potentially improve its bioavailability and efficacy .
Biochemische Analyse
Biochemical Properties
1,4-Bis(methylamino)anthraquinone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an inhibitor of protein kinase CK2, a key enzyme involved in cell growth and proliferation . The interaction between 1,4-Bis(methylamino)anthraquinone and protein kinase CK2 is characterized by binding to the enzyme’s active site, thereby inhibiting its activity. This inhibition can lead to alterations in downstream signaling pathways, affecting cellular functions.
Cellular Effects
The effects of 1,4-Bis(methylamino)anthraquinone on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . Additionally, 1,4-Bis(methylamino)anthraquinone can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced cell proliferation.
Molecular Mechanism
At the molecular level, 1,4-Bis(methylamino)anthraquinone exerts its effects through several mechanisms. It binds to specific biomolecules, such as protein kinase CK2, inhibiting its enzymatic activity . This binding interaction is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site. Furthermore, 1,4-Bis(methylamino)anthraquinone can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 1,4-Bis(methylamino)anthraquinone in laboratory settings have been studied extensively. The compound exhibits stability under various conditions, but it can undergo degradation over time, especially when exposed to light and oxygen . Long-term studies have shown that prolonged exposure to 1,4-Bis(methylamino)anthraquinone can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of 1,4-Bis(methylamino)anthraquinone vary with different dosages. At low doses, the compound can exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to generate reactive oxygen species and induce oxidative stress in tissues.
Metabolic Pathways
1,4-Bis(methylamino)anthraquinone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites . These metabolites can have different biological activities and contribute to the compound’s overall pharmacological effects. Additionally, 1,4-Bis(methylamino)anthraquinone can affect metabolic flux by altering the levels of key metabolites in cells.
Transport and Distribution
The transport and distribution of 1,4-Bis(methylamino)anthraquinone within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can accumulate in specific compartments, such as the mitochondria and nucleus, where it exerts its biological effects.
Subcellular Localization
1,4-Bis(methylamino)anthraquinone exhibits distinct subcellular localization patterns. It can be found in the cytoplasm, mitochondria, and nucleus, depending on the cell type and experimental conditions . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This subcellular distribution is crucial for its activity, as it allows the compound to interact with its target biomolecules and exert its effects.
Eigenschaften
IUPAC Name |
1,4-bis(methylamino)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-17-11-7-8-12(18-2)14-13(11)15(19)9-5-3-4-6-10(9)16(14)20/h3-8,17-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSTVEDABRQTSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=C(C=C1)NC)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062451 | |
| Record name | 9,10-Anthracenedione, 1,4-bis(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark blue or purple powder; [Alfa Aesar MSDS] | |
| Record name | Disperse Blue 14 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19268 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2475-44-7 | |
| Record name | Disperse Blue 14 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2475-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedione, 1,4-bis(methylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002475447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disperse Blue 14 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1,4-bis(methylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1,4-bis(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis(methylamino)anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.821 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the solubility of 1,4-Bis(methylamino)anthraquinone in supercritical carbon dioxide (SC CO2)?
A: Research has shown that 1,4-Bis(methylamino)anthraquinone, also known as Disperse Blue 14, exhibits limited solubility in supercritical carbon dioxide. [] Experimental measurements using a flow type apparatus, at temperatures ranging from 333.2 K to 393.2 K and pressures from 12.0 MPa to 40.0 MPa, revealed that its solubility in SC CO2 ranged from 7.8 × 10⁻⁸ to 2.2 × 10⁻⁵ mole fraction. [] This solubility was notably lower compared to two other anthraquinone dyes, quinizarin and Disperse Red 9, studied under the same conditions. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


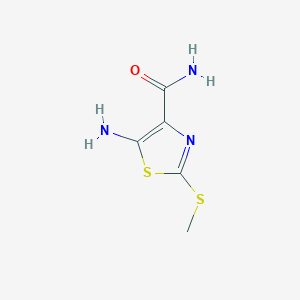
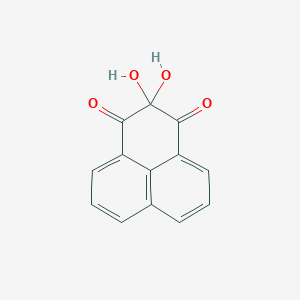
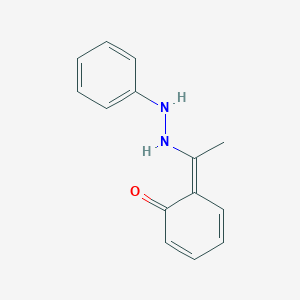
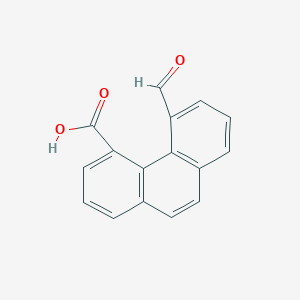
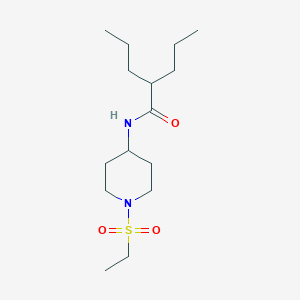
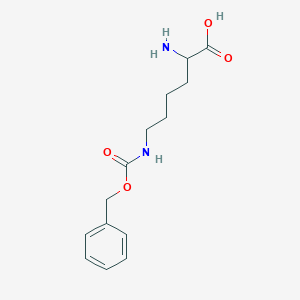
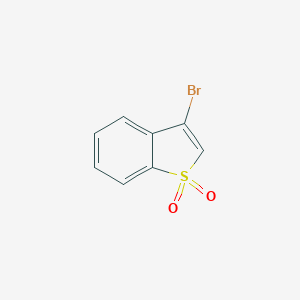
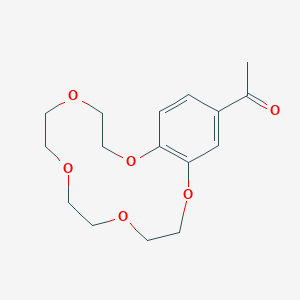

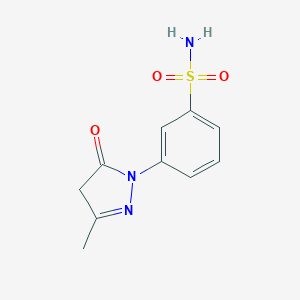
![2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide](/img/structure/B188873.png)
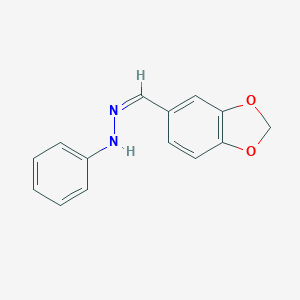
![3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B188876.png)
![Dibenzo[b,f][1,4]thiazepine-11(10H)-thione](/img/structure/B188878.png)
